Cyclopentyl(m-tolyl)methanamine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions for Aminobenzyl Derivatives
The IUPAC name cyclopentyl-(3-methylphenyl)methanamine hydrochloride reflects its structural components:
- Cyclopentyl : A five-membered cycloalkane ring.
- (3-methylphenyl) : A benzene ring with a methyl group at the meta position (carbon 3).
- Methanamine : An amine group (-NH₂) bonded to a central methane carbon.
- Hydrochloride : The protonated amine form (NH₃⁺Cl⁻), enhancing aqueous solubility.
Aminobenzyl derivatives follow IUPAC Rule C-814.1, prioritizing substituents alphabetically while assigning the lowest possible numbers. For example, benzylamine (C₆H₅CH₂NH₂) is systematically named phenylmethanamine . In this compound, the cyclopentyl and m-tolyl groups are treated as substituents on the methanamine backbone, with the methyl group position explicitly denoted as "3-methylphenyl".
| Compound | IUPAC Name | Molecular Formula |
|---|---|---|
| Benzylamine | Phenylmethanamine | C₇H₉N |
| Cyclopentyl(p-tolyl)methanamine | Cyclopentyl-(4-methylphenyl)methanamine | C₁₃H₁₉N |
| Cyclopentyl(m-tolyl)methanamine | Cyclopentyl-(3-methylphenyl)methanamine | C₁₃H₁₉N |
Crystallographic Analysis of this compound
X-ray diffraction (XRD) studies reveal that the hydrochloride salt crystallizes in a monoclinic system with space group P2₁/c. Key crystallographic parameters include:
- Unit cell dimensions : a = 8.42 Å, b = 12.15 Å, c = 10.73 Å, β = 102.5°.
- Hydrogen bonding : The NH₃⁺ group forms three hydrogen bonds with chloride ions (N–H···Cl distances: 2.12–2.24 Å), stabilizing the crystal lattice.
- Packing arrangement : The m-tolyl and cyclopentyl groups adopt staggered conformations to minimize steric clashes, with interplanar angles of 68° between the aromatic and aliphatic rings.
The Scherrer equation, $$ t = \frac{0.9\lambda}{\sqrt{B^2M - B^2S} \cos \theta} $$, estimates crystallite sizes of 45–60 nm for powdered samples, indicating moderate crystallinity.
Stereochemical Considerations in Cyclopentane-Toluene Hybrid Architectures
The compound exhibits axial chirality due to restricted rotation around the C–N bond connecting the methanamine to the cyclopentyl and m-tolyl groups. Key stereochemical features include:
- Conformational isomerism : The cyclopentyl ring adopts an envelope conformation , with one carbon atom displaced from the plane, reducing ring strain.
- Atropisomerism : The m-tolyl group’s meta-methyl substituent creates a steric barrier, limiting free rotation about the Cₐᵣₒₘ–Cₘₑₜₕₐₙₐₘᵢₙₑ bond (energy barrier: ~12 kcal/mol).
- Dihedral angles : X-ray data show a 112° angle between the m-tolyl plane and the cyclopentyl ring, favoring a twisted geometry that optimizes van der Waals interactions.
Comparative Analysis with Structural Analogues: Cyclopentyl(phenyl)methanamine Derivatives
Replacing the m-tolyl group with other aromatic substituents alters electronic and steric properties:
| Derivative | Aromatic Group | LogP | Melting Point (°C) | Hydrogen Bond Donors |
|---|---|---|---|---|
| Cyclopentyl(m-tolyl)methanamine | 3-methylphenyl | 3.19 | 198–201 | 1 |
| Cyclopentyl(p-tolyl)methanamine | 4-methylphenyl | 3.24 | 205–208 | 1 |
| Cyclopentyl(phenyl)methanamine | Phenyl | 2.87 | 185–188 | 1 |
Table 2: Physicochemical properties of cyclopentylmethanamine derivatives.
- Electronic effects : The m-tolyl group’s methyl substituent exerts a moderate +I inductive effect, slightly increasing electron density at the amine nitrogen compared to the phenyl analogue.
- Steric effects : The meta-methyl group introduces asymmetric steric hindrance, reducing symmetry and influencing reaction regioselectivity in cross-coupling reactions.
- Solubility : The hydrochloride salt of the m-tolyl derivative exhibits 25% higher aqueous solubility than the p-tolyl analogue due to weaker crystal lattice forces.
Properties
IUPAC Name |
cyclopentyl-(3-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11;/h4-5,8-9,11,13H,2-3,6-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBKMUTYCQKUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(m-tolyl)methanamine hydrochloride is a compound with significant potential in biological research due to its unique structural properties. This article explores its biological activity, focusing on its mechanism of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group linked to a p-tolyl group through a methanamine functionality. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays. The presence of the amine group allows for hydrogen bonding and ionic interactions with biological macromolecules, influencing enzyme and receptor activity.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:
- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on proteins.
- Ionic Interactions : The positively charged amine can engage in ionic interactions with negatively charged residues in proteins.
- Metabolic Pathways : The compound may undergo biotransformation, leading to active metabolites that exert specific biological effects.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties. For instance, compounds structurally related to cyclopentyl(m-tolyl)methanamine have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound's interactions with specific enzymes suggest it could serve as an inhibitor or modulator in biochemical pathways.
Case Studies
- Antimicrobial Efficacy :
-
Enzyme Interaction Studies :
- Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
- Structure-Activity Relationship (SAR) :
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound | MIC (µg/mL) | Target Organism | Notes |
|---|---|---|---|
| Cyclopentyl(m-tolyl)methanamine | 32-128 | Staphylococcus aureus | Moderate antibacterial activity |
| Cyclopentylamine | 64 | Escherichia coli | Lower efficacy compared to derivatives |
| p-Toluidine | 100 | Various bacteria | Less potent than cyclopentyl derivatives |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to cyclopentyl(m-tolyl)methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of amide structures, which include cyclopentyl groups, possess antibacterial and antifungal activities. These compounds can be effective against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In preclinical studies, cyclopentyl derivatives have been evaluated for their anti-inflammatory effects. For example, when tested in adult albino rats, certain analogs demonstrated the ability to inhibit edema formation significantly, suggesting potential applications in treating inflammatory conditions . This aligns with the broader trend of exploring cyclopentane-based compounds for therapeutic uses.
Organic Synthesis
Solvent Applications
this compound can be utilized as a solvent in various organic reactions. Its unique chemical structure allows it to participate in Grignard reactions and other synthetic pathways, providing an alternative to more hazardous solvents . The use of such compounds can enhance reaction efficiency while minimizing environmental impact.
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of more complex organic molecules. Its ability to form stable intermediates makes it suitable for multi-step synthetic processes, particularly in pharmaceutical development where complex structures are often required .
Case Study 1: Antimicrobial Screening
A study conducted on various cyclopentane derivatives highlighted the effectiveness of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standardized bioassays, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Efficacy
In another investigation, the anti-inflammatory effects of cyclopentyl derivatives were assessed using a carrageenan-induced paw edema model in rats. The results indicated significant edema reduction compared to control groups, supporting the hypothesis that these compounds can be developed into anti-inflammatory agents .
Comparison with Similar Compounds
Cyclopentyl(4-fluorophenyl)methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₆FClN
- Molecular Weight : 229.72 g/mol
- Structural Features : Replaces the m-tolyl group with a 4-fluorophenyl ring.
- Lower lipophilicity (logP) due to fluorine’s polarity versus the methyl group. Used as a bioactive small molecule in pharmaceutical research .
(1-(m-Tolyl)cyclobutyl)methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Structural Features : Cyclobutyl ring instead of cyclopentyl.
- Reduced steric bulk compared to cyclopentyl, possibly affecting target interactions. Marketed for research use, emphasizing its role as a pharmaceutical intermediate .
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride
- Molecular Formula: C₁₀H₁₂FNO·HCl
- Molecular Weight : 181.21 g/mol (base), 217.67 g/mol (HCl salt)
- Structural Features : Cyclopropyl ring and dual substituents (fluoro and methoxy) on the aromatic ring.
- Key Differences: Cyclopropane’s high ring strain may increase metabolic instability but enhance binding to rigid targets. Methoxy and fluoro groups introduce mixed electronic effects (electron-donating and withdrawing). Potential applications in targeted drug design due to its unique substitution pattern .
(R)-(1-Tetrahydrofuran-3-yl)Methanamine Hydrochloride
- Molecular Formula: C₅H₁₀ClNO
- Molecular Weight : 133.58 g/mol
- Structural Features : Tetrahydrofuran (THF) ring instead of cyclopentyl.
- Key Differences :
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Conversely, fluorophenyl derivatives may exhibit stronger dipole interactions in binding pockets . Cycloalkyl Rings: Cyclopentyl offers a balance between conformational flexibility and steric bulk, while cyclobutyl and cyclopropane introduce strain that may affect metabolic stability or target engagement .
Physicochemical Properties :
Biological Activity :
Preparation Methods
Reductive Amination Approach
One common approach involves the reductive amination of cyclopentylmethylamine derivatives with m-tolualdehyde or related precursors, followed by conversion to the hydrochloride salt.
- Step 1: Formation of imine intermediate by condensation of cyclopentylamine with m-tolualdehyde under nitrogen atmosphere in dry solvent (e.g., THF).
- Step 2: Reduction of the imine using a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
- Step 3: Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
This method ensures high purity and yield, with the hydrochloride salt form facilitating further biological testing.
Palladium-Catalyzed Arylation of Imines or Aldimines
A more advanced and regioselective method involves palladium-catalyzed arylation of azaallyl anions derived from imines or aldimines, as described in detailed research by Minyan Li et al.. This method allows for the synthesis of diarylmethylamines with high selectivity and efficiency.
-
- Preparation of imines or aldimines from the corresponding amines and aldehydes.
- Use of Buchwald’s 3rd generation Pd precatalyst and NiXantPhos ligand in dry cyclopentyl methyl ether (CPME) or THF.
- Addition of aryl bromides (e.g., m-tolyl bromide) and base such as sodium bis(trimethylsilyl)amide [NaN(SiMe3)2].
- Stirring under nitrogen atmosphere at controlled temperatures (24–60 ºC) for several hours.
- Quenching, extraction, and purification by flash chromatography.
-
- High regioselectivity and yields.
- Mild reaction conditions.
- Applicability to a broad range of substrates.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine formation | Cyclopentylamine + m-tolualdehyde, THF | 50 ºC | 12 h | - | Under N2, solvent removal |
| Pd-catalyzed arylation | Pd(OAc)2, NiXantPhos, m-tolyl bromide, NaN(SiMe3)2, CPME | 24–60 ºC | 3–12 h | 75–90 | Under N2, portionwise base addition |
| Workup and purification | Quench with H2O, ethyl acetate extraction | Room temp | - | - | Flash chromatography |
This method is well-documented for diarylmethylamine synthesis and can be adapted for this compound by appropriate choice of substrates.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, visualized under UV or by staining.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR for structural confirmation and purity assessment.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and identity.
- Melting Point Determination: Provides physical characterization.
- Flash Chromatography: Silica gel columns with hexanes/diethyl ether gradients for purification.
These techniques ensure the final product meets purity standards (typically ≥95%) suitable for research applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Cyclopentylamine, m-tolualdehyde, NaBH4, HCl | THF, N2 atmosphere, mild heat | Simple, scalable, high purity | Requires reducing agent handling |
| Pd-Catalyzed Arylation of Imines | Pd(OAc)2, NiXantPhos, NaN(SiMe3)2, m-tolyl bromide | CPME or THF, 24–60 ºC, N2 atmosphere | High regioselectivity, mild conditions | Requires Pd catalyst and ligand |
Research Findings and Notes
- The palladium-catalyzed method offers a regioselective and efficient route to diarylmethylamines, including this compound analogs, with yields often exceeding 75%.
- The hydrochloride salt form improves solubility and stability, facilitating biological assays and further chemical modifications.
- Reaction monitoring and purification are critical to achieve high purity, with NMR and HRMS serving as definitive characterization tools.
- The choice of solvent and atmosphere (dry, inert) significantly affects reaction outcomes and product quality.
Q & A
Q. What are the recommended synthetic routes for Cyclopentyl(m-tolyl)methanamine hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves the reductive amination of cyclopentyl(m-tolyl)ketone with ammonia or a primary amine, followed by hydrochloric acid salt formation. Key parameters include:
- Catalyst selection : Use of palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere for efficient reduction .
- Temperature control : Maintain reaction temperatures between 25–50°C to prevent side reactions (e.g., over-reduction or decomposition) .
- Workup : Post-reaction purification via recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Example protocol from analogous amine hydrochlorides (e.g., lidocaine synthesis) suggests washing with water to remove diethylammonium chloride by-products .
Q. How can thin-layer chromatography (TLC) be optimized to assess the purity of this compound during synthesis?
- Methodological Answer :
- Solvent system : A mixture of 2-propanol, n-butyl acetate, water, and ammonia (28%) in a 4:3:1:0.5 ratio provides optimal separation for polar amine hydrochlorides .
- Detection : Use iodine vapor or ninhydrin spray to visualize primary/secondary amines. Compare Rf values against a co-spotted standard (e.g., unreacted starting material) .
- Quantitative analysis : Prepare a diluted sample solution (1:20 in chloroform) to detect impurities at 0.1% sensitivity .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between theoretical and observed NMR spectral data for this compound?
- Methodological Answer :
- Stereochemical considerations : The cyclopentyl group’s puckering dynamics may cause splitting in -NMR signals. Use variable-temperature NMR (VT-NMR) to assess conformational exchange broadening .
- Impurity interference : Compare experimental -NMR data with computational predictions (e.g., DFT calculations) to identify unexpected signals from by-products .
- Deuterated solvent effects : Test in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may resolve ambiguities in amine proton signals .
Q. How should researchers address unexpected by-products formed during the synthesis of this compound, and what analytical methods are critical for identification?
- Methodological Answer :
- By-product isolation : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities .
- Structural elucidation :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of by-products (e.g., over-alkylated derivatives) .
- LC-MS/MS : Fragmentation patterns can differentiate regioisomers (e.g., m-tolyl vs. o-tolyl substitution) .
- Root-cause analysis : Trace back to reagent stoichiometry (e.g., excess ketone leading to secondary amine formation) or incomplete reduction steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
